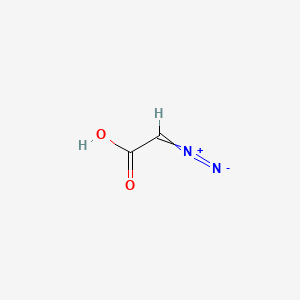

Diazoacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-diazoacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N2O2/c3-4-1-2(5)6/h1H,(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXEFQPCKQSTMKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=[N+]=[N-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40701342 | |

| Record name | 2-Diazonio-1-hydroxyethen-1-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40701342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.05 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503-68-4 | |

| Record name | 2-Diazonio-1-hydroxyethen-1-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40701342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis and Discovery of Diazoacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diazoacetic acid and its esters are pivotal reagents in organic synthesis, serving as versatile precursors for a wide array of chemical transformations. This technical guide provides a comprehensive overview of the historical discovery and the synthetic methodologies for this compound and its derivatives, with a primary focus on ethyl diazoacetate. It details experimental protocols, presents quantitative data in a structured format, and illustrates key reaction pathways through diagrammatic representations. The inherent instability and potential hazards associated with diazo compounds necessitate a thorough understanding of their synthesis and handling, making this guide an essential resource for professionals in the field.

Discovery and Historical Context

The journey into the world of diazo compounds began in 1858 with the pioneering work of Peter Griess, who first discovered this class of molecules.[1][2] However, it was the German chemist Theodor Curtius who made the seminal discovery of ethyl diazoacetate in 1883 .[3][4][5] This discovery was part of his broader investigation into nitrogen-containing compounds, which also led him to the discovery of this compound itself, as well as hydrazine (B178648) and hydrazoic acid.[4][5][6] Curtius's initial synthesis of ethyl diazoacetate involved the reaction of glycine (B1666218) ethyl ester hydrochloride with nitrous acid.[3] This fundamental reaction remains the bedrock of many modern synthetic procedures. In 1898, Curtius further expanded the field by achieving the first synthesis of diazoacetonitrile.[7]

Synthesis of this compound Esters

The most common and well-documented synthesis is that of ethyl diazoacetate, which serves as a representative example for the preparation of this compound esters. The classical approach involves the diazotization of the corresponding amino acid ester hydrochloride.

Classical Batch Synthesis: Diazotization of Glycine Ethyl Ester Hydrochloride

The reaction involves the treatment of an aqueous solution of glycine ethyl ester hydrochloride with sodium nitrite (B80452) in the presence of a mineral acid. The choice of solvent and careful control of reaction temperature are critical for achieving high yields and ensuring safety.

Reaction Scheme:

Caption: General reaction for the synthesis of ethyl diazoacetate.

Experimental Protocols:

Two well-established procedures from Organic Syntheses are summarized below, one utilizing diethyl ether and the other methylene (B1212753) chloride as the organic solvent.

Protocol 1: Diethyl Ether Method [8]

-

A solution of 140 g (1 mole) of glycine ethyl ester hydrochloride and 3 g of sodium acetate (B1210297) in 150 ml of water is cooled to 2°C in an ice-salt bath.

-

A cold solution of 80 g (1.15 moles) of sodium nitrite in 100 ml of water is added.

-

The mixture is stirred until the temperature drops to 0°C.

-

80 ml of cold, ethanol-free ethyl ether and 3 ml of cold 10% sulfuric acid are added.

-

After 5 minutes, the ether layer is rapidly separated.

-

The ether layer is washed with a 10% sodium carbonate solution until neutral and then dried over anhydrous sodium sulfate.

-

This process of adding ether and sulfuric acid, followed by extraction, is repeated 6-7 times until the ether layer is no longer yellow.

-

The combined ether solutions are distilled under reduced pressure at a temperature below 20°C to remove the ether.

-

The resulting yellow oil is practically pure ethyl diazoacetate.

Protocol 2: Methylene Chloride Method [9]

-

A solution of 140 g (1 mole) of ethyl glycinate (B8599266) hydrochloride in 250 ml of water is mixed with 600 ml of methylene chloride and cooled to -5°C.

-

An ice-cold solution of 83 g (1.2 moles) of sodium nitrite in 250 ml of water is added with stirring.

-

The temperature is lowered to -9°C, and 95 g of 5% sulfuric acid is added over about 3 minutes.

-

The reaction mixture is transferred to a cold separatory funnel, and the methylene chloride layer is separated into a cold 5% sodium bicarbonate solution.

-

The aqueous layer is extracted with an additional 75 ml of methylene chloride.

-

The combined organic layers are washed with the sodium bicarbonate solution until neutral.

-

The golden-yellow organic layer is dried with anhydrous sodium sulfate.

-

The bulk of the methylene chloride is removed by distillation at about 350 mm pressure.

-

The final traces of solvent are removed under a vacuum of 20 mm at a maximum pot temperature of 35°C.

Quantitative Data Summary:

| Parameter | Diethyl Ether Method[8] | Methylene Chloride Method[9] |

| Yield | ~85% (98 g) | 79–88% (90–100 g) |

| Reactant Ratio (Glycine Ester HCl : NaNO2) | 1 : 1.15 | 1 : 1.2 |

| Reaction Temperature | 0–2°C | -9°C to 1°C |

| Solvent | Diethyl Ether | Methylene Chloride |

| Purity of Crude Product | Sufficient for most synthetic purposes | Sufficient for most synthetic purposes |

| Refractive Index (n_D^25) | Not specified | 1.462 |

| Boiling Point (distilled) | Not specified | 29–31°C / 5 mm |

Modern Synthetic Approaches: Flow Chemistry

The explosive nature of ethyl diazoacetate presents significant challenges for large-scale synthesis in traditional batch reactors.[10] Flow chemistry has emerged as a safer and more efficient alternative, allowing for the "on-demand" synthesis of this hazardous reagent.[10][11][12]

In a typical flow synthesis, solutions of the reactants are continuously pumped and mixed in a microreactor.[11][12] The small reactor volume minimizes the amount of hazardous material present at any given time, and the excellent heat transfer properties of microreactors allow for precise temperature control, preventing runaway reactions.

Flow Synthesis Workflow:

Caption: A simplified workflow for the continuous flow synthesis of ethyl diazoacetate.

A study by Delville et al. optimized the flow synthesis of ethyl diazoacetate, achieving a production yield of 20 g per day using a microreactor with an internal volume of only 100 μL.[10][11][12] The optimal conditions were found to be a residence time of 20 seconds at 50°C with 1.5 equivalents of sodium nitrite.[12]

Reaction Mechanisms and Pathways

This compound and its esters are valuable reagents due to the diverse reactivity of the diazo group. They can act as nucleophiles, undergo 1,3-dipolar cycloadditions, or serve as precursors to carbenes.

Carbene Formation and Subsequent Reactions

Upon thermal or photochemical decomposition, diazoacetic esters lose nitrogen gas to form a highly reactive carbene intermediate.[1][13] This carbene can then undergo a variety of transformations, with cyclopropanation of alkenes being one of the most well-known examples.[1][3][14]

General Mechanism of Carbene-Mediated Reactions:

Caption: Formation of a carbene intermediate from ethyl diazoacetate and its subsequent reactions.

The Roskamp Reaction

The Roskamp reaction is the reaction between an α-diazoester and an aldehyde, catalyzed by a Lewis acid, to form a β-ketoester.[15] The proposed mechanism involves the nucleophilic attack of the diazo compound on the Lewis acid-activated aldehyde.[15]

The Buchner–Curtius–Schlotterbeck Reaction

This reaction involves the reaction of aldehydes or ketones with aliphatic diazo compounds to yield homologated ketones or epoxides.[1][16] The reaction proceeds through a nucleophilic addition of the diazoalkane to the carbonyl group, followed by the loss of nitrogen and rearrangement.[16]

Physicochemical and Spectroscopic Data

Accurate characterization of this compound and its esters is crucial for both synthetic applications and safety.

Physicochemical Properties of Ethyl Diazoacetate:

| Property | Value | Reference |

| Molecular Formula | C4H6N2O2 | [17] |

| Molecular Weight | 114.10 g/mol | [17] |

| Appearance | Yellow oil | [9] |

| Boiling Point | 29–31°C / 5 mmHg | [9] |

| Refractive Index (n_D^25) | 1.462 | [9] |

| CAS Number | 623-73-4 | [3] |

Spectroscopic Data of Ethyl Diazoacetate:

-

Infrared (IR) Spectroscopy: The IR spectrum of ethyl diazoacetate exhibits characteristic strong absorption bands for the diazo group (N≡N stretch) typically around 2100 cm⁻¹ and the ester carbonyl group (C=O stretch) around 1700 cm⁻¹.[17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton on the carbon bearing the diazo group typically appears as a singlet around δ 4.7 ppm. The ethyl group protons show a characteristic quartet and triplet pattern.[11]

-

¹³C NMR: The carbon attached to the diazo group resonates around δ 45 ppm, while the ester carbonyl carbon is observed around δ 166 ppm.[18]

-

-

Mass Spectrometry (MS): The electron ionization mass spectrum shows the molecular ion peak (M⁺) at m/z 114, with a prominent fragment corresponding to the loss of N₂ (m/z 86).[19]

Safety Considerations

This compound and its esters, particularly the lower alkyl esters, are toxic and potentially explosive.[9] They are sensitive to heat, shock, and strong acids, which can induce violent decomposition.[8][9] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, must be worn. Distillation should only be performed under reduced pressure and at low temperatures.[8][9] The use of flow chemistry is highly recommended for larger-scale preparations to mitigate the risks associated with the accumulation of large quantities of this hazardous material.[10][11][12]

References

- 1. Diazo - Wikipedia [en.wikipedia.org]

- 2. Johann Peter Griess FRS (1829–88): Victorian brewer and synthetic dye chemist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl diazoacetate - Wikipedia [en.wikipedia.org]

- 4. Theodor Curtius - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Curtius Reaction (Chapter 34) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. Diazoacetonitrile (N2CHCN): A Long Forgotten but Valuable Reagent for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Ethyl diazoacetate synthesis in flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ethyl diazoacetate synthesis in flow - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ethyl diazoacetate synthesis in flow [beilstein-journals.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Roskamp reaction - Wikipedia [en.wikipedia.org]

- 16. pkcollegecontai.dspaces.org [pkcollegecontai.dspaces.org]

- 17. Ethyl diazoacetate [webbook.nist.gov]

- 18. spectrabase.com [spectrabase.com]

- 19. Ethyl diazoacetate [webbook.nist.gov]

A Technical Guide to the Structure and Bonding of Diazoacetic Acid

For researchers, scientists, and professionals in drug development, a deep understanding of the molecular characteristics of key organic synthons is paramount. Diazoacetic acid and its esters, particularly ethyl diazoacetate (EDA), are versatile reagents in organic synthesis, notable for their unique electronic structure which imparts both stability and high reactivity. This guide provides an in-depth analysis of the structure and bonding of the diazoacetyl moiety, leveraging theoretical models and experimental data to offer a comprehensive overview.

Molecular Structure and Geometry

The fundamental structure of this compound features a linear diazo group (N=N) attached to a carbon atom which is also bonded to a carboxylic acid group. The more commonly used and stable derivative, ethyl diazoacetate, shares the same core diazoacetyl framework. The connectivity is represented by the linear formula N≡N⁺-CH⁻-C(=O)OR (where R=H for the acid, and R=C₂H₅ for the ethyl ester).

Table 1: Computed Geometric Parameters of Ethyl Diazoacetate

| Parameter | Value | Description |

| C-C Bond Length | ~1.45 Å | Single bond between the diazo carbon and the carbonyl carbon. |

| C=O Bond Length | ~1.21 Å | Double bond of the carbonyl group. |

| C-O Bond Length | ~1.34 Å | Single bond between the carbonyl carbon and the ester oxygen. |

| C=N Bond Length | ~1.32 Å | Double bond between the carbon and the adjacent nitrogen. |

| N=N Bond Length | ~1.13 Å | Essentially a triple bond in the dominant resonance contributor. |

| C-C-O Bond Angle | ~125° | Angle within the ester group. |

| N=C-C Bond Angle | ~117° | Angle around the central carbon atom. |

Note: These values are representative and may vary slightly depending on the computational method used.

Bonding Theory: A Resonance Perspective

The electronic structure and reactivity of this compound and its esters cannot be adequately described by a single Lewis structure. Instead, its true nature is a resonance hybrid of several contributing structures. This delocalization of electrons is key to its relative stability compared to simple diazoalkanes.

The most significant resonance contributors are depicted below. The delocalization of the negative charge from the carbon onto the more electronegative oxygen atom of the carbonyl group is a major stabilizing interaction.

Caption: Resonance structures of the diazoacetyl group.

This resonance stabilization explains why ethyl diazoacetate is significantly more stable than diazomethane. The resonance energy has been estimated to be approximately 16 kJ/mol (4 kcal/mol).[1] While this value may seem modest, it is sufficient to render the compound much safer to handle.[1]

Molecular Orbital (MO) Theory Perspective

A more sophisticated description of the bonding is provided by Molecular Orbital (MO) theory. The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the reactivity of diazo compounds.

Density Functional Theory (DFT) calculations have been employed to analyze the FMOs of ethyl diazoacetate. These studies are particularly useful in explaining its behavior in 1,3-dipolar cycloaddition reactions.[2][3] The analysis reveals that both the HOMO and LUMO have significant coefficients on the carbon and terminal nitrogen atoms of the diazo group, which accounts for their participation in these reactions. The relative energies of the FMOs of ethyl diazoacetate and a reacting partner (a dipolarophile) determine the reaction's kinetics and regioselectivity.

Caption: FMO interactions in 1,3-dipolar cycloadditions.

Experimental Data and Spectroscopic Characterization

Spectroscopic methods provide experimental validation of the electronic structure of this compound derivatives.

Table 2: Spectroscopic Data for Ethyl Diazoacetate

| Technique | Wavenumber (cm⁻¹) / Chemical Shift (ppm) | Assignment |

| IR Spectroscopy | ~2110 cm⁻¹ | N≡N stretching vibration |

| ~1690 cm⁻¹ | C=O stretching vibration | |

| ¹H NMR (CDCl₃) | ~4.7 ppm (s, 1H) | -CHN₂ |

| ~4.2 ppm (q, 2H) | -OCH₂CH₃ | |

| ~1.3 ppm (t, 3H) | -OCH₂CH₃ | |

| ¹³C NMR (CDCl₃) | ~165 ppm | C=O |

| ~61 ppm | -OCH₂ | |

| ~46 ppm | -CHN₂ | |

| ~14 ppm | -CH₃ |

The strong IR absorption at approximately 2110 cm⁻¹ is characteristic of the diazo group and indicates a high degree of triple bond character between the two nitrogen atoms. The ¹³C NMR chemical shift of the diazo carbon at around 46 ppm is notably upfield, which has been attributed to increased electron density at this position, consistent with the resonance model.

Experimental Protocols: Synthesis of Ethyl Diazoacetate

The most common laboratory synthesis of ethyl diazoacetate involves the diazotization of glycine (B1666218) ethyl ester hydrochloride. Both traditional batch and modern continuous flow methods are well-documented.

Classical Batch Synthesis Protocol[5]

This method involves the reaction of glycine ethyl ester hydrochloride with sodium nitrite (B80452) in an acidic aqueous medium, with the product extracted into an organic solvent.

-

Reaction Setup: A multi-necked round-bottomed flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

-

Reagents: Glycine ethyl ester hydrochloride (1 mole) is dissolved in water, and dichloromethane (B109758) is added to create a biphasic system.[4] The flask is cooled to -5 to 0 °C in an ice-salt bath.

-

Diazotization: An ice-cold aqueous solution of sodium nitrite (1.2 moles) is added dropwise to the stirred reaction mixture, maintaining the temperature below 5 °C.[4]

-

Acidification: A dilute solution of sulfuric acid is then added slowly to generate nitrous acid in situ, which effects the diazotization. The pH should be maintained in the acidic range.

-

Work-up: After the addition is complete, the mixture is stirred for a short period. The organic layer (dichloromethane) containing the ethyl diazoacetate is separated. The aqueous layer is typically extracted again with dichloromethane.

-

Purification: The combined organic extracts are washed with a saturated sodium bicarbonate solution and then with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

Safety Note: this compound and its esters are potentially explosive and should be handled with care. The synthesis should be performed in a well-ventilated fume hood behind a safety shield.

Continuous Flow Synthesis Workflow

Continuous flow microreactor technology offers a safer and more efficient method for the synthesis of potentially hazardous compounds like ethyl diazoacetate.[5][6]

Caption: Continuous flow synthesis of ethyl diazoacetate.

This process involves pumping separate streams of the reactants and an organic solvent through a microreactor where they mix and react under precisely controlled conditions of temperature and residence time.[5] The product stream then passes through an in-line liquid-liquid extractor to separate the organic phase containing the product from the aqueous waste stream.[6] This method minimizes the accumulation of the hazardous diazo compound at any given time, significantly enhancing safety.[6]

References

A Technical Guide to the Thermal Stability and Decomposition of Diazoacetic Acid and its Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of diazoacetic acid and its commonly used surrogate, ethyl diazoacetate (EDA). Due to the extensive availability of robust experimental data for EDA, this document will focus primarily on its properties as a representative model for understanding the thermal behavior of this class of compounds. Diazo compounds are of significant interest in organic synthesis; however, their utility is often counterbalanced by concerns regarding their potential instability and exothermic decomposition.[1] This guide aims to provide researchers, scientists, and drug development professionals with the necessary data and procedural insights to handle these valuable reagents safely and effectively.

Thermal Stability and Decomposition Profile

The thermal stability of diazo compounds is significantly influenced by the electronic nature of their α-substituents.[2] Generally, electron-withdrawing groups, such as esters, increase the stability of diazo compounds compared to their non-stabilized counterparts like diazoalkanes. Ethyl diazoacetate is considered relatively stable at room temperature, but its decomposition can be initiated at elevated temperatures, often proceeding via a unimolecular extrusion of nitrogen gas to form a highly reactive carbene intermediate.[2][3]

Calorimetric methods such as Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) are crucial for determining the thermal hazards of diazo compounds.[4][5] The onset temperature (Tonset) of decomposition is a key parameter for assessing thermal stability. For ethyl diazoacetate, the onset temperature for self-heating has been observed in the range of 55-100°C. More sensitive ARC experiments have shown the initiation of decomposition for ethyl (phenyl)diazoacetate to be as low as 60°C.[4][5] The onset temperature is not significantly affected by dilution; however, the maximum rate of temperature rise is substantially reduced upon dilution.

Table 1: Thermal Stability Data for Ethyl Diazoacetate (EDA)

| Parameter | Value | Method | Concentration | Reference |

| Onset Temperature (Tonset) | ~100°C | DSC | Not specified | |

| Onset of Self-Heating | 55-100°C | ARC | Various | |

| Adiabatic Temperature Rise | 43-117°C | ARC | Proportional to concentration | |

| Heat of Decomposition (ΔHd) | -102 kJ/mol (average for diazo compounds) | DSC | Not specified | [5] |

| Heat of Decomposition (ΔHd) | 300-600 J/g | DSC | 20-40 wt% in toluene | [5] |

| Half-life (t1/2) at 100°C | 109 hours | Kinetic Study | Not specified | |

| Activation Energy (Ea) | 114.55 kJ/mol | Kinetic Study in Microreactor | Not specified | [3][6] |

The thermal decomposition of ethyl diazoacetate generally follows first-order kinetics.[2] The primary decomposition pathway involves the unimolecular extrusion of dinitrogen (N2) to yield a carbene.[2][3] This highly reactive intermediate can then undergo several subsequent reactions, leading to the formation of various products. The main products identified are the cis and trans isomers of diethyl fumarate (B1241708) and diethyl maleate, which are dimers of the carbene intermediate.[3][6] Further reaction of these dimers with the carbene can lead to the formation of trimers.[3][6]

To reach a 10% thermal decomposition of EDA at an initial concentration of 0.02 mol/L, it would take approximately 1.6 minutes at 130°C or 25 minutes at 100°C.[3][6]

Decomposition Pathway and Mechanism

The thermal decomposition of ethyl diazoacetate can be described by a multi-step reaction mechanism. The initial and rate-determining step is the unimolecular decomposition of EDA to form a carbene and nitrogen gas.[2][3] This is followed by rapid reactions of the carbene.

Caption: Proposed reaction pathway for the thermal decomposition of Ethyl Diazoacetate (EDA).

Experimental Protocols

Detailed experimental methodologies are critical for the safe and accurate assessment of the thermal stability of diazo compounds.

A common laboratory-scale synthesis involves the diazotization of glycine (B1666218) ethyl ester hydrochloride with sodium nitrite (B80452) in a biphasic system.[7][8][9]

Caption: General experimental workflow for the synthesis of Ethyl Diazoacetate.

Protocol:

-

A solution of glycine ethyl ester hydrochloride in water is mixed with an immiscible organic solvent (e.g., methylene (B1212753) chloride) in a cooled reaction vessel (-5 to 0°C).[7]

-

An aqueous solution of sodium nitrite is added to the biphasic mixture with vigorous stirring.[7]

-

A dilute acid (e.g., 5% sulfuric acid) is added slowly, maintaining the low temperature.[7]

-

After the reaction is complete, the organic layer is separated, washed with a mild base (e.g., sodium bicarbonate solution) to remove any residual acid, and then with water.[7][8]

-

The organic solution is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure at a low temperature (pot temperature < 35°C) to yield the crude ethyl diazoacetate.[7]

Caution: Diazoacetic esters are potentially explosive and toxic. All manipulations should be carried out in a well-ventilated fume hood, and the distillation of the neat substance should be avoided.[7][10]

DSC is used to measure the heat flow associated with the thermal decomposition of a sample as a function of temperature.

Protocol:

-

A small, precisely weighed sample (typically 1-5 mg) of the diazo compound is sealed in a high-pressure crucible.[1]

-

The sample is placed in the DSC instrument along with an empty reference crucible.[1]

-

The sample is heated at a constant rate (e.g., 5°C/min) while the heat flow to the sample is monitored.[1]

-

The resulting thermogram is analyzed to determine the onset temperature of decomposition (Tonset) and the enthalpy of decomposition (ΔHd).[1][4]

Isothermal kinetic studies can be performed in a microtube reactor to obtain detailed kinetic parameters.[3][6]

Protocol:

-

A solution of ethyl diazoacetate in a suitable solvent (e.g., 1,2-dichloroethane) is prepared.[3][6]

-

The solution is pumped through a preheating tube and then into a reaction tube of known dimensions, both immersed in a thermostat to maintain a constant temperature.[6]

-

The residence time in the reactor is varied by adjusting the flow rate or the length of the reaction tube.[3][6]

-

Samples are collected at the reactor outlet and analyzed (e.g., by chromatography) to determine the concentrations of the reactant and products.[3][6]

-

The data is used to determine the reaction rate constants at different temperatures, from which the activation energy can be calculated using the Arrhenius equation.[3][6]

Caption: Experimental workflow for kinetic studies of EDA decomposition using a microtube reactor.

Safety Considerations

This compound and its esters are energetic materials that require careful handling.

-

Shock and Heat Sensitivity: These compounds can be sensitive to shock and heat, and their decomposition can be explosive, especially in concentrated or pure form.[11]

-

Toxicity: Diazoacetic esters are toxic and can cause skin sensitization.[7] Appropriate personal protective equipment, including gloves and safety glasses, should be worn.[11]

-

Acid Sensitivity: Decomposition is catalyzed by acids.[2][12] Contact with strong acids should be avoided.

-

Storage: Store in a cool, dark place, and use as soon as possible after preparation.[8]

-

Scale-up: The industrial use of diazoacetic esters is limited due to safety concerns.[13][14] For larger-scale operations, the use of flow chemistry in microreactors is a safer alternative that minimizes the volume of the hazardous material at any given time.[9][14]

This guide provides a foundational understanding of the thermal stability and decomposition of this compound and its esters. For specific applications, it is imperative to consult the relevant safety data sheets and conduct a thorough risk assessment.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. On the cause of low thermal stability of ethyl halodiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thermal Decomposition of Ethyl Diazoacetate in Microtube Reactor: A Kinetics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Ethyl diazoacetate synthesis in flow - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. capotchem.com [capotchem.com]

- 12. The kinetics of the decomposition of diazoacetic ester, catalysed by acids in aqueous solution - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Ethyl diazoacetate synthesis in flow - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Dance of Diazoacetic Acid and Aromatic Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The reactivity of diazoacetic acid and its derivatives with aromatic compounds represents a cornerstone of modern synthetic organic chemistry, offering powerful tools for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the core reactions, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to empower researchers in their scientific endeavors.

Core Reactivities: An Overview

This compound and its esters, primarily ethyl diazoacetate (EDA), exhibit a rich and varied reactivity profile towards aromatic systems. This reactivity is largely dictated by the generation of a carbene or carbenoid intermediate, which can then engage with the aromatic ring in several distinct ways. The principal transformations include:

-

The Buchner Reaction: A classic method for the synthesis of seven-membered cycloheptatriene (B165957) rings from aromatic compounds. This reaction proceeds via a formal [3+2] cycloaddition of the carbene to the aromatic π-system, followed by a pericyclic ring expansion.

-

C-H Bond Insertion: A powerful strategy for the direct functionalization of aromatic C-H bonds. Typically catalyzed by transition metals, most notably rhodium(II) and copper(II) complexes, this reaction allows for the formation of new carbon-carbon bonds with high efficiency and, in many cases, excellent regioselectivity.

-

Reactions with Aromatic Aldehydes: In the presence of Lewis or Brønsted acids, diazoacetic esters can react with aromatic aldehydes in an aldol-type condensation to furnish β-hydroxy-α-diazoesters, which are versatile synthetic intermediates.

Quantitative Data Summary

The efficiency and selectivity of these reactions are highly dependent on the substrate, catalyst, and reaction conditions. The following tables summarize representative quantitative data for each of the core reaction types.

Table 1: The Buchner Reaction - Synthesis of Cycloheptatrienes

| Aromatic Substrate | Diazo Compound | Catalyst (mol%) | Solvent | Yield (%) | Regioisomeric Ratio | Reference |

| Benzene | Ethyl Diazoacetate | Rh₂(OAc)₄ (1) | Benzene | 75 | - | [1] |

| Toluene | Ethyl Diazoacetate | Rh₂(OAc)₄ (1) | Toluene | 73 | 56:8:29 (ortho:meta:para) | [1] |

| Anisole | Ethyl Diazoacetate | Rh₂(OAc)₄ (1) | Anisole | 72 | 80:15:5 (ortho:meta:para) | [1] |

| Chlorobenzene | Ethyl Diazoacetate | Rh₂(OAc)₄ (1) | Chlorobenzene | 65 | - | [1] |

Table 2: Rhodium-Catalyzed Aromatic C-H Insertion

| Aromatic Substrate | Diazo Compound | Catalyst (mol%) | Solvent | Product | Yield (%) | Reference |

| Benzene | Ethyl Diazoacetate | Rh₂(OAc)₄ (1) | Benzene | Ethyl Phenylacetate | 78 | [2][3] |

| Toluene | Ethyl Diazoacetate | Rh₂(OAc)₄ (1) | Toluene | Ethyl (o/m/p)-tolylacetate | 75 | [2][3] |

| Phthalan | Ethyl Diazoacetate | Ir(III)-phebim (cat.) | PhCF₃ | C-H Insertion Product | 85 | [4][5] |

| Cyclobutane (with aryl substituent) | Aryldiazoacetate | Rh₂(OAc)₄ (cat.) | Dichloromethane (B109758) | 1,1-disubstituted cyclobutane | up to 99 | [6] |

Table 3: Acid-Catalyzed Reaction with Aromatic Aldehydes

| Aromatic Aldehyde | Diazo Compound | Catalyst (mol%) | Solvent | Product | Yield (%) | ee (%) | Reference |

| Benzaldehyde | Ethyl Diazoacetate | Mg-ProPhenol (10) | THF | Ethyl 2-diazo-3-hydroxy-3-phenylpropanoate | 92 | 95 | [7] |

| 4-Methoxybenzaldehyde | Ethyl Diazoacetate | Mg-ProPhenol (10) | THF | Ethyl 2-diazo-3-hydroxy-3-(4-methoxyphenyl)propanoate | 85 | 96 | [7] |

| 4-Nitrobenzaldehyde | Ethyl Diazoacetate | Mg-ProPhenol (10) | THF | Ethyl 2-diazo-3-hydroxy-3-(4-nitrophenyl)propanoate | 95 | 91 | [7] |

| Benzaldehyde | Ethyl Diazoacetate | BINOL-Zr(OtBu)₄ (cat.) | Dichloromethane | Ethyl 2-diazo-3-hydroxy-3-phenylpropanoate | 88 | 87 | [8] |

Experimental Protocols

General Procedure for the Synthesis of Ethyl Diazoacetate[9][10][11][12][13]

Caution: Ethyl diazoacetate is a potentially explosive and toxic compound. All operations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

-

A solution of glycine (B1666218) ethyl ester hydrochloride (1.0 mol) in water is prepared in a round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, and cooled to 0-5 °C in an ice-salt bath.

-

An aqueous solution of sodium nitrite (B80452) (1.1 mol) is added dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0-5 °C.

-

The reaction mixture is extracted with dichloromethane or diethyl ether.

-

The organic layer is washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

The solvent is removed under reduced pressure at a temperature not exceeding 30 °C to yield crude ethyl diazoacetate as a yellow oil. It is recommended to use the crude product directly in subsequent reactions without distillation.

Representative Protocol for the Rhodium-Catalyzed Buchner Reaction[1]

-

To a solution of the aromatic substrate (e.g., benzene, 10 mmol) is added a catalytic amount of rhodium(II) acetate (B1210297) dimer (Rh₂(OAc)₄, 0.01 mmol, 0.1 mol%).

-

The mixture is stirred at room temperature.

-

A solution of ethyl diazoacetate (1.2 mmol) in the same aromatic solvent is added dropwise over a period of 1 hour using a syringe pump.

-

The reaction mixture is stirred at room temperature until the diazo compound is completely consumed (monitored by TLC or IR spectroscopy).

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica (B1680970) gel to afford the corresponding cycloheptatriene derivative.

General Procedure for Rhodium-Catalyzed Aromatic C-H Insertion[2][3]

-

A solution of the aromatic compound (10 mmol) and a rhodium(II) catalyst, such as rhodium(II) octanoate (B1194180) or rhodium(II) acetate (0.5-1 mol%), in a suitable solvent (e.g., dichloromethane or the aromatic substrate itself) is prepared in a round-bottomed flask.

-

The solution is stirred at the desired temperature (typically room temperature to 40 °C).

-

A solution of the diazo compound (e.g., ethyl diazoacetate, 1 mmol) in the same solvent is added slowly over a period of several hours via a syringe pump.

-

After the addition is complete, the reaction is stirred for an additional period until complete consumption of the diazo compound.

-

The solvent is removed in vacuo, and the crude product is purified by flash column chromatography.

Protocol for the Lewis Acid-Catalyzed Reaction of Ethyl Diazoacetate with an Aromatic Aldehyde[14][15]

-

To a stirred solution of the aromatic aldehyde (e.g., 5-chlorosalicylaldehyde, 31.9 mmol) in dichloromethane (11 mL) in a three-necked round-bottomed flask is added tetrafluoroboric acid diethyl ether complex (HBF₄·OEt₂, 0.1 equiv, 3.2 mmol) via syringe.

-

A solution of ethyl diazoacetate (1.43 equiv, 45.7 mmol) in dichloromethane (33 mL) is added to the reaction mixture at a rate that maintains a gentle reflux from the evolution of nitrogen.

-

After the addition is complete and gas evolution has ceased, the reaction is monitored for completion by ¹H NMR.

-

The dichloromethane and any unreacted ethyl diazoacetate are removed by distillation.

-

The resulting viscous oil is cooled to room temperature, and concentrated sulfuric acid is added.

-

The mixture is stirred, and then water is added to precipitate the product.

-

The solid product is collected by filtration, washed with water, and dried.

Mechanistic Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms for the key reactions of this compound with aromatic compounds.

The Buchner Reaction: Catalytic Cycle

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. Rhodium-Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones [organic-chemistry.org]

- 3. Rhodium Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Regio- and Stereoselective Rhodium(II)-Catalyzed C-H Functionalization of Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Magnesium-Catalyzed Asymmetric Direct Aldol Addition of Ethyl Diazoacetate to Aromatic, Aliphatic, and α,β-Unsaturated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Direct catalytic asymmetric aldol-type reaction of aldehydes with ethyl diazoacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Electrophilicity of Diazoacetic Acid and Its Derivatives

This compound and its esters, particularly ethyl diazoacetate (EDA), are highly versatile reagents in organic synthesis, renowned for their ability to participate in a wide array of chemical transformations. Their significance extends to the pharmaceutical industry, where they serve as key intermediates in the synthesis of complex molecules and active pharmaceutical ingredients.[1][2] A fundamental understanding of their electronic properties and reactivity, specifically their electrophilicity, is crucial for harnessing their full synthetic potential. This guide provides a detailed exploration of the electrophilic nature of this compound derivatives, supported by quantitative data, experimental protocols, and mechanistic diagrams.

Electronic Structure and Dual Reactivity

The reactivity of diazo compounds is governed by their unique electronic structure. Diazoacetic esters can be represented by several resonance structures, which illustrate the delocalization of electrons across the diazo and carbonyl functional groups.

The key resonance contributors show that the carbon atom of the diazo group (α-carbon) bears a partial negative charge, while the terminal nitrogen atom has a partial positive charge.[3] This electronic distribution confers a dual reactivity profile upon diazoacetic esters: they can act as nucleophiles through the α-carbon or as electrophiles. The presence of the electron-withdrawing ester group stabilizes the molecule compared to more reactive diazoalkanes like diazomethane, allowing for safer handling and purification.[4]

While much of the celebrated chemistry of diazoacetic esters involves the formation of electrophilic metal-carbenes under transition metal catalysis, the inherent electrophilicity of the diazo compound itself governs its reactivity in several important, metal-free transformations.[1][5]

Quantifying the Electrophilicity

The electrophilicity of diazo compounds has been quantitatively assessed through kinetic studies of their reactions with various nucleophiles. These studies typically involve azo coupling reactions, where a nucleophile attacks the terminal nitrogen atom of the diazo compound. This is a distinct mechanism from the more common carbene-transfer reactions.

Researchers have determined the electrophilicity parameter (E) for several diazoalkanes using the linear free energy relationship: log k20°C = sN(N + E) , where N is the nucleophilicity parameter of the attacking nucleophile and sN is its sensitivity parameter.

Investigations into the reactions of methyl diazoacetate with enamines and sulfonium (B1226848) ylides have shown that these diazo compounds are indeed electrophilic, though significantly less so than species like benzenediazonium (B1195382) ions.[6] The attack occurs at the terminal nitrogen, forming a zwitterionic intermediate.[6]

Table 1: Electrophilicity Parameters of Selected Diazo Compounds

| Diazo Compound | Electrophilicity Parameter (E) | Reference Nucleophiles |

|---|---|---|

| Methyl Diazoacetate | -21 < E < -18 | Enamines, Sulfonium Ylides |

| Dimethyl Diazomalonate | -21 < E < -18 | Enamines, Sulfonium Ylides |

| 4-Nitrophenyldiazomethane | -21 < E < -18 | Enamines, Sulfonium Ylides |

| Diphenyldiazomethane | -21 < E < -18 | Enamines, Sulfonium Ylides |

(Source: Data derived from kinetic studies of azo couplings)[6]

These electrophilicity parameters, falling in the range of -18 to -21, indicate that while they are not strong electrophiles, they are reactive enough to engage with potent one-bond nucleophiles.[6]

Signaling Pathways and Reaction Mechanisms

The electrophilic character of this compound is most prominently displayed in acid-catalyzed reactions. Protonation or coordination to a Lewis acid dramatically enhances the electrophilicity of the molecule, paving the way for nucleophilic attack.

Brønsted Acid Catalysis

In the presence of a Brønsted acid, the α-carbon of the diazoacetic ester is protonated. This generates a highly reactive alkyldiazonium ion, which contains the exceptionally good leaving group, molecular nitrogen (N₂). This diazonium ion is a powerful electrophile that is readily attacked by nucleophiles.[3]

Caption: General mechanism of Brønsted acid-catalyzed nucleophilic substitution.

This pathway is fundamental to reactions with water, alcohols, and carboxylic acids, leading to the formation of glycolic esters, alkoxy esters, and acyloxy esters, respectively.[7][8]

Lewis Acid Catalysis: The Roskamp Reaction

The Roskamp reaction is a prime example of Lewis acid-mediated electrophilic behavior. In this reaction, an α-diazoester reacts with an aldehyde in the presence of a Lewis acid (e.g., SnCl₂, BF₃) to form a β-ketoester.[9] The Lewis acid activates the aldehyde by coordinating to the carbonyl oxygen, making it more susceptible to nucleophilic attack by the diazo compound. The subsequent steps involve the loss of dinitrogen and a 1,2-hydride or alkyl shift.[9]

References

- 1. Recent Synthetic Advances on the Use of Diazo Compounds Catalyzed by Metalloporphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US2490714A - Preparation of diazoacetic esters - Google Patents [patents.google.com]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. Diazo compounds: synthesis, carbene generation and reactivity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01433F [pubs.rsc.org]

- 5. Reactivity Profiles of Diazo Amides, Esters and Ketones in Transition Metal Free C-H Insertion Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portal.fis.tum.de [portal.fis.tum.de]

- 7. pubs.acs.org [pubs.acs.org]

- 8. annejac.ac.in [annejac.ac.in]

- 9. Roskamp reaction - Wikipedia [en.wikipedia.org]

"history and development of diazo chemistry"

An In-depth Technical Guide to the History and Development of Diazo Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diazo chemistry, originating from the seminal work of Peter Griess in 1858, has evolved into a cornerstone of modern organic synthesis. The discovery of the diazotization reaction unlocked a versatile class of compounds—diazonium salts—which serve as pivotal intermediates for the synthesis of a vast array of functionalized aromatic molecules. This guide provides a comprehensive overview of the historical evolution of diazo chemistry, from the initial discovery and the subsequent boom in the synthetic dye industry to the development of fundamental named reactions such as the Sandmeyer, Balz-Schiemann, and Wolff rearrangement. It details the core chemical principles, presents quantitative data on reaction yields and stability, and provides explicit experimental protocols for key transformations. Furthermore, this document includes visualizations of historical progression and reaction pathways to facilitate a deeper understanding of the logical and mechanistic relationships that define this field.

A Journey Through Time: The History of Diazo Chemistry

The field of diazo chemistry began in 1858 when Johann Peter Griess, while working with nitrous acid, discovered a new class of compounds derived from aromatic amines.[1][2][3] This initial discovery of the "diazotization" reaction, which converts primary aromatic amines into diazonium salts, was a watershed moment in organic chemistry.[3] The high reactivity of the diazonium group, an excellent leaving group (N₂), was quickly harnessed.

The immediate and most impactful application was in the synthesis of azo dyes. By reacting diazonium salts with electron-rich aromatic compounds (a process known as azo coupling), chemists could create intensely colored molecules.[4][5] This led to the creation of the first synthetic azo dyes, such as Aniline (B41778) Yellow and Bismarck Brown in the 1860s, revolutionizing the textile industry and displacing natural dyes.[3]

Beyond dyes, the late 19th and early 20th centuries saw the discovery of several foundational reactions that expanded the synthetic utility of diazonium salts. In 1884, Traugott Sandmeyer found that copper(I) salts could catalyze the replacement of the diazonium group with halides and other nucleophiles, a transformation now known as the Sandmeyer reaction.[6] Later, in 1927, Günther Balz and Günther Schiemann developed a method for synthesizing aryl fluorides via the thermal decomposition of arenediazonium tetrafluoroborates, the Balz-Schiemann reaction.[7]

Concurrently, the chemistry of aliphatic diazo compounds was also developing. The Wolff rearrangement, discovered around 1912, demonstrated that α-diazoketones could rearrange to form highly reactive ketenes.[8] This reaction became central to the Arndt-Eistert synthesis, a reliable method for the one-carbon homologation of carboxylic acids.[9][10] Today, diazo compounds are indispensable tools in organic synthesis, used as carbene precursors for cyclopropanations, in 1,3-dipolar cycloadditions, and in the synthesis of complex molecules in medicinal chemistry and materials science.[2][11]

The Core Transformation: Arenediazonium Salt Chemistry

The versatility of diazo chemistry in aromatic systems stems from the conversion of a stable, unreactive amino group into a highly reactive diazonium group, which can then be displaced by a wide range of nucleophiles. This two-stage strategy allows for the synthesis of substitution patterns that are often impossible to achieve through direct electrophilic aromatic substitution.

Quantitative Data Presentation

The efficiency of diazonium salt reactions is highly dependent on the substrate, reagents, and reaction conditions. The following tables summarize quantitative data on the stability and reaction yields for key transformations.

Thermal Stability of Arenediazonium Tetrafluoroborates

Arenediazonium tetrafluoroborates are notable for being isolable and relatively stable compared to their halide counterparts.[12] Their thermal stability is a critical parameter for safety and for planning thermal decomposition reactions like the Balz-Schiemann. A study evaluated the stability of 57 different salts, with key findings summarized below.[13][14]

| Substituent on Phenyl Ring | Initial Decomposition Temp (°C) | Decomposition Enthalpy (J/g) |

| H | 114.7 | 896.7 |

| 4-CH₃ | 120.4 | 823.1 |

| 4-OCH₃ | 131.9 | 741.6 |

| 4-F | 137.9 | 933.0 |

| 4-Cl | 148.9 | 806.9 |

| 4-Br | 155.6 | 703.1 |

| 4-NO₂ | 158.4 | 1184.2 |

| 2-NO₂ | 121.3 | 1162.0 |

| 3-NO₂ | 165.7 | 1029.0 |

| (Data sourced from thermal analysis of ~2-3 mg samples)[12][13][14] |

Comparative Yields of Key Named Reactions

The yields of Sandmeyer and Balz-Schiemann reactions are influenced by catalysts, solvents, and the electronic nature of the substituents on the aromatic ring.

Table 2: Selected Yields for Sandmeyer Reactions

| Reaction Type | Substrate | Catalyst/Reagent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cyanation | Benzenediazonium (B1195382) salt | CuCN (10 mol%) | Acetonitrile | 93 | [11] |

| Cyanation | 4-Bromobenzenediazonium salt | CuCN (10 mol%) | Acetonitrile | 85 | [11] |

| Bromination | Benzenediazonium salt | CuBr/CuBr₂ (10 mol%) | Acetonitrile | 98 | [11] |

| Bromination | 4-Nitrobenzenediazonium salt | CuBr/CuBr₂ (10 mol%) | Acetonitrile | 95 |[11] |

Table 3: Yields for Balz-Schiemann Reaction in Different Solvents

| Substrate (Ar-N₂⁺BF₄⁻) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Chlorobenzenediazonium | Chlorobenzene (B131634) | 80 | 12 | 72 | [15][16] |

| 4-Chlorobenzenediazonium | Hexane | 80 | 12 | Trace | [15][16] |

| 4-Methoxybenzenediazonium | Chlorobenzene | 60 | 3 | 70 | [15][16] |

| 4-Methoxybenzenediazonium | Hexane | 60 | 3 | 76 | [15][16] |

| [1,1'-biphenyl]-4-diazonium | Chlorobenzene | 80 | 16 | 90 | [15][16] |

| [1,1'-biphenyl]-4-diazonium | Hexane | 80 | 16 | 85 | [15][16] |

(Reactions performed under catalyst- and additive-free conditions)[15][16]

Key Experimental Protocols

The following protocols provide detailed methodologies for foundational experiments in diazo chemistry. Safety Precaution: Diazonium salts, especially when dry, can be explosive and should be handled with extreme care. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Diazotization of Aniline and Azo Coupling

This protocol details the synthesis of the azo dye Aniline Yellow from aniline.[17]

-

Materials: Aniline (4.5 mL), Concentrated HCl (10 mL), Sodium Nitrite (B80452) (NaNO₂) (4 g), Water, Ice.

-

Part A: Diazotization

-

In a beaker, combine concentrated HCl (10 mL) and water (20 mL). Add aniline (4.5 mL) and stir until a clear solution of aniline hydrochloride is formed.

-

Cool the beaker in an ice-salt bath to below 5 °C.

-

In a separate flask, dissolve sodium nitrite (4 g) in water (20 mL).

-

Add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution. Maintain the temperature below 5 °C throughout the addition. Stir constantly.

-

The resulting solution contains benzenediazonium chloride and should be used immediately in the next step.

-

-

Part B: Azo Coupling

-

In a separate beaker, prepare a solution of aniline (4 mL) in HCl (4 mL).

-

Slowly, and with constant stirring, add the aniline solution to the cold benzenediazonium chloride solution from Part A.

-

A yellow precipitate of p-aminoazobenzene (Aniline Yellow) will form.

-

Continue stirring in the ice bath for 15-20 minutes to ensure the reaction is complete.

-

Collect the yellow precipitate by filtration, wash thoroughly with cold water, and dry. Recrystallization from a suitable solvent like carbon tetrachloride can be performed for purification.[17]

-

Protocol 2: Sandmeyer Reaction for the Synthesis of Chlorobenzene

This procedure is adapted from standard laboratory methods for preparing chlorobenzene from aniline.[18][19]

-

Materials: Aniline (20 mL), Concentrated HCl (57 mL), Sodium Nitrite (16 g), Copper(I) Chloride (CuCl), Water, Ice.

-

Part A: Preparation of Benzenediazonium Chloride

-

Combine aniline (20 mL) and water (57 mL) in a 600 mL beaker.

-

Slowly add concentrated HCl (57 mL) in small portions with stirring.

-

Cool the mixture in an ice-salt bath to 0 °C or below. A precipitate of aniline hydrochloride will form.

-

Prepare a solution of sodium nitrite (16 g) in water (33 mL).

-

Add the nitrite solution dropwise to the cold aniline hydrochloride suspension, keeping the temperature below 5 °C. The precipitate will dissolve as the diazonium salt forms.

-

-

Part B: Catalytic Decomposition

-

In a separate larger flask, prepare a solution of copper(I) chloride in concentrated HCl. This solution should also be cooled in an ice bath.

-

Slowly add the cold diazonium salt solution from Part A to the copper(I) chloride solution.

-

A vigorous evolution of nitrogen gas will occur. Control the rate of addition to keep the reaction from becoming too vigorous.

-

After the addition is complete, allow the mixture to stand at room temperature until gas evolution ceases, then gently warm on a water bath to complete the reaction.

-

The chlorobenzene will form as a dense, dark oil. It can be isolated by steam distillation, separated from the aqueous layer, washed, dried with a drying agent (e.g., CaCl₂), and purified by simple distillation.[19]

-

Protocol 3: Arndt-Eistert Synthesis via Wolff Rearrangement

This protocol outlines the general sequence for a one-carbon homologation of a carboxylic acid.[9][10]

-

Materials: Carboxylic Acid, Thionyl Chloride (SOCl₂), Diazomethane (B1218177) (CH₂N₂) solution in ether (handle with extreme care - toxic and explosive), Silver(I) Oxide (Ag₂O), Water (or an alcohol/amine).

-

Step 1: Acid Chloride Formation

-

Convert the starting carboxylic acid to its corresponding acid chloride by reacting it with an excess of thionyl chloride, often with gentle heating.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

-

Step 2: α-Diazoketone Synthesis

-

Dissolve the crude acid chloride in an anhydrous solvent like diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a chilled ethereal solution of diazomethane until the yellow color of diazomethane persists and gas evolution (HCl) stops. A stoichiometric amount is required, but a slight excess is typically used.

-

Allow the reaction to stir in the cold for 1-2 hours. The α-diazoketone product is formed.

-

-

Step 3: Wolff Rearrangement and Trapping

-

To the solution of the α-diazoketone, add a suspension of a catalyst, typically silver(I) oxide (Ag₂O), in the desired nucleophilic solvent (e.g., water for the homologous acid, an alcohol for an ester).

-

Warm the mixture gently. A smooth evolution of nitrogen gas will occur as the rearrangement proceeds to form a ketene (B1206846) intermediate.

-

The ketene is immediately trapped by the solvent to form the final homologated product.

-

After the reaction is complete, filter off the catalyst. The product can then be isolated from the filtrate by standard extraction and purification techniques.

-

Mechanistic Pathways

Understanding the mechanisms of these core reactions is crucial for predicting outcomes and optimizing conditions.

Mechanism: The Sandmeyer Reaction

The Sandmeyer reaction is widely believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism involving a single-electron transfer (SET) from the copper(I) catalyst.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. Diazo - Wikipedia [en.wikipedia.org]

- 3. Johann Peter Griess FRS (1829–88): Victorian brewer and synthetic dye chemist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Azo coupling - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 8. Wolff-Rearrangement [organic-chemistry.org]

- 9. Wolff rearrangement - Wikipedia [en.wikipedia.org]

- 10. Arndt-Eistert Synthesis [organic-chemistry.org]

- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. byjus.com [byjus.com]

- 18. scribd.com [scribd.com]

- 19. Sciencemadness Discussion Board - Chlorobenzene from Aniline via the Sandmeyer Reaction - Powered by XMB 1.9.11 [sciencemadness.org]

A-Technical-Guide-to-Diazoacetic-Acid-versus-Ethyl-Diazoacetate-for-Synthesis

For Researchers, Scientists, and Drug Development Professionals

Diazo compounds, characterized by the functional group R₂C=N₂. are versatile reagents in organic synthesis, primarily for their ability to serve as precursors to carbenes. Among these, diazoacetic acid and its corresponding ethyl ester, ethyl diazoacetate (EDA), are fundamental building blocks for constructing complex molecular architectures. This guide provides an in-depth comparison of these two reagents, focusing on their preparation, stability, reactivity, and applications, to aid researchers in selecting the appropriate tool for their synthetic challenges.

Physicochemical Properties and Stability

The choice between this compound and ethyl diazoacetate often begins with an assessment of their physical properties and stability, which dictates their handling, storage, and application.

| Property | This compound | Ethyl Diazoacetate (EDA) |

| Formula | HC(N₂)COOH | N₂CHCOOC₂H₅[1] |

| Molar Mass | 86.05 g/mol | 114.10 g/mol [2] |

| Appearance | Unstable, often generated in situ | Yellow to orange oil/liquid[3][4] |

| Melting Point | Not applicable (unstable) | -22 °C[1][2][4][5] |

| Boiling Point | Not applicable (unstable) | 140-141 °C at 720 mmHg (with decomposition risk)[1][2][4][5][6] |

| Density | Not applicable (unstable) | 1.085 g/mL at 25 °C[2][4][5][6] |

| Solubility | Soluble in aqueous solutions | Miscible with ethanol, ether, benzene; insoluble in water[4] |

| Stability | Highly unstable, explosive. Not isolated. | Thermally unstable, shock-sensitive, and potentially explosive, especially when heated or purified by distillation.[4][7][8][9][10] Commercially available as a solution in dichloromethane (B109758) or toluene (B28343).[3] |

Key takeaway: Ethyl diazoacetate is significantly more stable than this compound, allowing it to be isolated, stored (with precautions), and used as a stock solution.[3][11] this compound is too unstable for isolation and must be generated and used immediately (in situ).

Preparation and Handling

The synthetic accessibility and handling requirements are critical considerations in experimental design.

Ethyl Diazoacetate (EDA): EDA is typically synthesized by the diazotization of glycine (B1666218) ethyl ester hydrochloride with sodium nitrite (B80452) in an acidic aqueous medium.[1][7][8][9] The product is extracted into an organic solvent like dichloromethane or diethyl ether.[7][8] While commercially available, lab-scale preparation is common.

Safety Precautions for EDA:

-

Explosion Hazard: EDA is potentially explosive and sensitive to heat, shock, and acid.[4][7][8] Distillation is considered dangerous and should be avoided if possible.[7][8][11]

-

Toxicity: It is toxic and can cause skin sensitivity.[8] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[6][8][12][13]

-

Storage: Store in a cool, dark place, often as a solution in a non-reactive solvent.[6][7][12]

This compound: this compound is generated in situ under conditions similar to those for EDA synthesis, typically by the diazotization of glycine. Due to its high instability, it is immediately consumed in the subsequent reaction. This approach avoids the hazards associated with isolating and storing the pure diazo compound.[14]

Reactivity and Mechanistic Pathways

Both reagents are precursors to carbenes (or more accurately, metal carbenoids in catalyzed reactions), which are the key reactive intermediates. The general pathway involves the extrusion of dinitrogen gas (N₂) upon thermal, photochemical, or catalytic activation.

The primary difference in reactivity stems from the functional group attached to the diazo carbon: a carboxylic acid (-COOH) versus an ethyl ester (-COOEt).

-

This compound: The free carboxylic acid can participate in reactions, act as an internal proton source, or be deprotonated to form a carboxylate. This can influence the reaction environment (pH) and potentially coordinate to the metal catalyst, altering its reactivity and selectivity. Its use is less common due to its instability and the prevalence of its ester derivatives.

-

Ethyl Diazoacetate: EDA is the workhorse for generating ethoxycarbonyl carbenes. It is widely used in a variety of transformations, including:

-

Cyclopropanation: The addition of the carbene to an alkene is one of the most powerful applications, forming a cyclopropane (B1198618) ring.[1][3][15][16][17][18][19][20][21] This reaction is often catalyzed by transition metals like rhodium, copper, palladium, and ruthenium.[22][15][17][19][20][21][23][24][25]

-

X-H Insertion: Carbenoids from EDA can insert into O-H, N-H, and C-H bonds, providing a direct method for functionalization.[9][10]

-

Ylide Formation: Reaction with heteroatoms (like sulfur or nitrogen) can generate ylides, which can undergo subsequent rearrangements or cycloadditions.[9][10][24]

-

Aldol-type Reactions: EDA can react with aldehydes to form β-hydroxy-α-diazoesters.[26][27]

-

Comparative Data in Synthesis

Direct comparative studies are sparse, as this compound is rarely used. However, we can infer performance from the vast literature on EDA. The yield and selectivity of EDA reactions are highly dependent on the catalyst, solvent, and substrate.

| Reaction Type | Catalyst | Substrate | Product Yield | Diastereoselectivity/Enantioselectivity |

| Cyclopropanation | Rh₂(OAc)₄ | Styrene | High | Moderate to high trans selectivity |

| Cyclopropanation | Cu(OTf)₂ | Electron-deficient alkenes | Good to excellent | Often high diastereoselectivity[16][19] |

| Cyclopropanation | Chiral Ru(II)-Pheox | 2-Substituted Allylic Derivatives | 32-97% | Excellent ee (86-99%)[15][17] |

| Cyclopropanation | Engineered Myoglobin | Aryl-substituted olefins | High (up to 46,800 TON) | >99% de/ee[18] |

| N-H Insertion | Fe(III) catalysts | Anilines | Moderate to good | N/A |

Data compiled from various sources and are representative examples.[22][15][17][18][19]

Experimental Protocols

Representative Protocol 1: Synthesis of Ethyl Diazoacetate

This protocol is adapted from Organic Syntheses procedures and should be performed with extreme caution.[7][8]

-

A solution of glycine ethyl ester hydrochloride (1.0 mol) in water is mixed with dichloromethane (DCM) in a multi-necked flask equipped with a stirrer, thermometer, and addition funnel, and cooled to -5 °C.[8]

-

An ice-cold solution of sodium nitrite (1.2 mol) in water is added with vigorous stirring.[8]

-

The temperature is lowered to -9 °C, and 5% sulfuric acid is added slowly over ~3 minutes, maintaining the low temperature.[8]

-

After stirring for an additional 15 minutes, the layers are separated. The aqueous layer is extracted with DCM.[8]

-

The combined organic layers are washed with aqueous sodium bicarbonate solution until neutral, then with brine, and dried over anhydrous sodium sulfate.[8]

-

The solvent is removed under reduced pressure at a temperature not exceeding 35 °C .[8] The resulting yellow oil is crude EDA, which is often used without further purification.[7][8]

Representative Protocol 2: Palladium-Catalyzed Cyclopropanation

This protocol is a general example based on published methods.[22]

-

In a nitrogen-filled glovebox, a Schlenk flask is charged with the diene substrate (1.0 equiv), a palladium precatalyst (e.g., 5 mol%), and anhydrous THF.[22]

-

A solution of ethyl diazoacetate in toluene (1.5 equiv) is added at once to the flask at room temperature.[22]

-

The reaction mixture is stirred at 25 °C for 30 minutes.[22]

-

The reaction is quenched by dilution with THF, and the solvent is removed under reduced pressure.[22]

-

The crude product is purified by silica (B1680970) gel chromatography.[22]

Choosing the Right Reagent: A Decision Guide

The choice between generating unstable this compound or using the more stable EDA is guided by the synthetic goal.

-

For standard applications requiring an ester moiety: Ethyl diazoacetate is the default choice. It is a well-characterized, commercially available (as a solution), and versatile reagent for a vast array of transformations.[1][3]

-

For applications requiring a carboxylic acid moiety: The most common and safest strategy is to use EDA to perform the desired transformation (e.g., cyclopropanation) and then hydrolyze the resulting ethyl ester to the carboxylic acid in a subsequent step.

-

Direct use of this compound: This approach is rare and would only be considered in specific cases where the free acid is required to influence the reaction and subsequent hydrolysis is not feasible. This route is experimentally challenging and significantly more hazardous.

Conclusion

For the vast majority of synthetic applications in research and drug development, ethyl diazoacetate is the superior reagent . Its relative stability, commercial availability, and extensive documented use in a wide range of powerful chemical transformations make it a reliable and versatile tool. While this compound is the parent compound, its extreme instability makes its in situ generation and use a specialized and hazardous endeavor. The standard, safer, and more practical approach to accessing products derived from this compound is through the use of its ethyl ester followed by a simple hydrolysis step. Researchers should prioritize safety and reproducibility by opting for ethyl diazoacetate in their synthetic designs.

References

- 1. Ethyl diazoacetate - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl diazoacetate | 623-73-4 [chemicalbook.com]

- 5. 623-73-4 CAS MSDS (Ethyl diazoacetate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. guidechem.com [guidechem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Ethyl diazoacetate synthesis in flow - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ethyl diazoacetate synthesis in flow [beilstein-journals.org]

- 11. Reddit - The heart of the internet [reddit.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. capotchem.com [capotchem.com]

- 14. Research Collection | ETH Library [research-collection.ethz.ch]

- 15. researchgate.net [researchgate.net]

- 16. Catalyst-free stereoselective cyclopropanation of electron deficient alkenes with ethyl diazoacetate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. sas.rochester.edu [sas.rochester.edu]

- 19. Challenging cyclopropanation reactions on non-activated double bonds of fatty esters - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01017F [pubs.rsc.org]

- 20. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Metal-catalysed reactions of imines with ethyl diazoacetate leading to aziridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

- 25. Transition-metal catalyzed reactions of diazo compounds and N,N-dialkylnitrosoamines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 26. Safe Generation and Direct Use of Diazoesters in Flow Chemistry [organic-chemistry.org]

- 27. Diazo compound synthesis by C-C coupling [organic-chemistry.org]

A Technical Guide to the Spectroscopic Characterization of Diazoacetic Acid and its Ethyl Ester

Disclaimer: Direct spectroscopic data for diazoacetic acid is scarce in publicly available literature. This guide will focus on the comprehensive spectroscopic characterization of its well-studied and stable derivative, ethyl diazoacetate. The spectral features of the core diazoacetyl group are expected to be comparable.

This technical guide provides an in-depth overview of the spectroscopic methods used to characterize ethyl diazoacetate, a versatile reagent in organic synthesis. The following sections detail the expected spectral data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Experimental protocols and data are presented to aid researchers, scientists, and drug development professionals in the identification and characterization of this compound.

Molecular Structure and Spectroscopic Overview

Ethyl diazoacetate (EDA) is a yellow oil at room temperature.[1] Its structure contains several key functional groups that give rise to characteristic spectroscopic signals: the diazo group (-CHN₂), the ester group (-CO₂Et), and the ethyl chain (-CH₂CH₃). A general workflow for the spectroscopic analysis of EDA is outlined below.

Caption: Workflow for the synthesis and spectroscopic analysis of ethyl diazoacetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of ethyl diazoacetate. The ¹H and ¹³C NMR spectra provide definitive information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectrum of ethyl diazoacetate typically shows three distinct signals corresponding to the diazo proton, the methylene (B1212753) protons of the ethyl group, and the methyl protons of the ethyl group.

Table 1: ¹H NMR Spectroscopic Data for Ethyl Diazoacetate

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| -CH-N₂ | ~4.74 | Singlet | - |

| -O-CH₂-CH₃ | ~4.18 | Quartet | ~7.1 |

| -O-CH₂-CH₃ | ~1.25 | Triplet | ~7.1 |

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for Ethyl Diazoacetate in CDCl₃

| Carbon | Chemical Shift (δ) ppm |

| C=O | ~166.5 |

| -O-CH₂- | ~60.9 |

| -CH-N₂ | ~45.9 |

| -CH₃ | ~14.4 |

-

Sample Preparation: Dissolve approximately 10-20 mg of ethyl diazoacetate in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument: A standard NMR spectrometer (e.g., Bruker DMX 300 MHz or JEOL LA-400) is used for analysis.[2]

-

Acquisition:

-

For ¹H NMR, acquire the spectrum at ambient temperature. Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS).[2]

-

For ¹³C NMR, acquire the spectrum with proton decoupling. Reference the chemical shifts to the solvent peak (e.g., the central line of the CDCl₃ triplet at 77.0 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is crucial for identifying the key functional groups in ethyl diazoacetate, particularly the characteristic stretching vibrations of the diazo and carbonyl groups.

Table 3: Key IR Absorption Frequencies for Ethyl Diazoacetate

| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) |

| N≡N | Asymmetric Stretch | ~2112 |

| C=O | Stretch | ~1697 |

| C-O | Stretch | ~1300-1000 |

Data sourced from various references, slight variations may occur based on the sample phase (neat, solution, or gas phase).

-

Sample Preparation:

-

For neat analysis, a drop of the liquid sample is placed between two KBr or NaCl plates.

-

For Attenuated Total Reflectance (ATR) IR, a drop of the sample is placed directly on the ATR crystal.

-

-

Instrument: A Fourier Transform Infrared (FTIR) spectrophotometer (e.g., JASCO FT/IR-410) is used.

-

Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum is collected prior to the sample measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For ethyl diazoacetate, the molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (114.10 g/mol ).[3]

Table 4: Mass Spectrometry Data for Ethyl Diazoacetate

| Parameter | Value |

| Molecular Formula | C₄H₆N₂O₂ |

| Molecular Weight | 114.10 g/mol |

| Exact Mass | 114.0429 g/mol |

| Key Fragments (m/z) | Data not consistently reported, but expect loss of N₂ (m/z 28) and fragments related to the ethyl ester group. |

Note: Due to its potential instability, fragmentation patterns can vary depending on the ionization method.

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method. High-Resolution Mass Spectrometry (HRMS) can be used for accurate mass determination.

-

Analysis: The mass analyzer separates the ions based on their m/z ratio, generating a mass spectrum.

UV-Vis Spectroscopy

Ethyl diazoacetate is a yellow liquid, indicating it absorbs light in the visible region. The UV-Vis spectrum is characterized by absorptions related to n→π* and π→π* electronic transitions of the diazo and carbonyl chromophores.

Table 5: UV-Vis Absorption Data for Diazoacetates

| Compound Type | Wavelength Region (nm) | Transition |

| Acceptor-only diazo compounds (e.g., ethyl diazoacetate) | ~400-500 | n→π* (diazo group) |

A bathochromic shift (to longer wavelengths) is observed in this region for donor/acceptor diazo compounds compared to acceptor-only ones like ethyl diazoacetate.

-

Sample Preparation: Prepare a dilute solution of ethyl diazoacetate in a suitable UV-transparent solvent (e.g., acetonitrile, ethanol).

-

Instrument: A dual-beam UV-Vis spectrophotometer is used.

-

Acquisition: The absorbance is measured over a range (e.g., 200-800 nm) against a solvent blank.

Synthesis Pathway Overview

A common method for the synthesis of ethyl diazoacetate involves the diazotization of glycine (B1666218) ethyl ester. This process provides the starting material for the spectroscopic analyses described.

Caption: A simplified schematic of the synthesis of ethyl diazoacetate.

References

Kinetic Studies of Diazoacetic Acid Reactions: An In-depth Technical Guide